molecular formula C20H23ClN2O B3850944 1-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine

1-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine

Cat. No. B3850944
M. Wt: 342.9 g/mol
InChI Key: HIJMIDGMMRPGDS-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine, commonly known as mCPP, is a psychoactive drug that belongs to the class of phenethylamines. It is a synthetic compound that has been widely used in scientific research to study the mechanism of action and physiological effects of psychoactive drugs.

Mechanism of Action

MCPP acts as an agonist at the 5-HT2A and 5-HT2C serotonin receptors, which are involved in the regulation of mood, anxiety, and other psychological processes. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and stress. The exact mechanism of action of mCPP is not fully understood, but it is believed to modulate the activity of serotonin in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of mCPP are complex and depend on the dose, route of administration, and individual factors such as age, gender, and genetic makeup. At low doses, mCPP can cause mild to moderate increases in heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and cognition, such as increased alertness, euphoria, and enhanced sensory perception.
At higher doses, mCPP can cause more severe physiological and psychological effects, such as nausea, vomiting, sweating, tremors, convulsions, and hallucinations. It can also cause changes in mood, perception, and cognition, such as anxiety, paranoia, and delusions. The long-term effects of mCPP on the brain and other organs are not fully understood, but it is believed to have a high potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using mCPP in lab experiments include its well-established mechanism of action, its ability to modulate the activity of serotonin in the brain, and its potential to develop new drugs for the treatment of psychiatric disorders. The limitations of using mCPP in lab experiments include its potential for abuse and addiction, its complex and variable effects on the brain and other organs, and its limited availability and high cost.

Future Directions

There are several future directions for the study of mCPP, including the development of new drugs that target the 5-HT2A and 5-HT2C serotonin receptors, the investigation of the long-term effects of mCPP on the brain and other organs, and the exploration of its potential for the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Other future directions include the study of the effects of mCPP on different populations, such as children, elderly, and pregnant women, and the development of new analytical techniques for the detection and quantification of mCPP in biological samples.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine, commonly known as mCPP, is a synthetic compound that has been widely used in scientific research to study the mechanism of action and physiological effects of psychoactive drugs. It acts as a serotonin receptor agonist and has been used to study the role of serotonin in the regulation of mood, anxiety, and other psychological processes. The biochemical and physiological effects of mCPP are complex and depend on the dose, route of administration, and individual factors such as age, gender, and genetic makeup. The future directions for the study of mCPP include the development of new drugs, the investigation of the long-term effects, and the exploration of its potential for the treatment of psychiatric disorders.

Scientific Research Applications

MCPP has been widely used in scientific research to study the mechanism of action and physiological effects of psychoactive drugs. It acts as a serotonin receptor agonist and has been used to study the role of serotonin in the regulation of mood, anxiety, and other psychological processes. It has also been used to study the effects of psychoactive drugs on the central nervous system and to develop new drugs for the treatment of psychiatric disorders.

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-24-20-7-3-2-5-17(20)6-4-12-22-13-15-23(16-14-22)19-10-8-18(21)9-11-19/h2-11H,12-16H2,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJMIDGMMRPGDS-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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